Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-
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Overview
Description
Spiro[7-azabicyclo[221]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)- is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique bicyclic framework, which includes both azabicyclo and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester typically involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its spirocyclic structure imparts stability and reactivity, making it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 7-azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
- 7-oxabicyclo[2.2.1]heptane derivatives
Uniqueness
Spiro[7-azabicyclo[221]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester is unique due to its spirocyclic structure, which combines both azabicyclo and morpholine rings
Properties
Molecular Formula |
C15H26N2O3 |
---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl (2S)-4'-methylspiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-5-6-12(17)15(9-11)10-16(4)7-8-19-15/h11-12H,5-10H2,1-4H3/t11?,12?,15-/m0/s1 |
InChI Key |
ZPEHORHNGMXFAT-QOZQQMKHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1[C@]3(C2)CN(CCO3)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3(C2)CN(CCO3)C |
Origin of Product |
United States |
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